molecular formula C16H24N2 B13592998 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine

Cat. No.: B13592998
M. Wt: 244.37 g/mol
InChI Key: WCKNYJYQZGVMEZ-UHFFFAOYSA-N
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Description

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidine group via a phenylmethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine typically involves the reaction of 4-(chloromethyl)phenylpiperidine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in an organic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction would typically yield a more saturated compound.

Scientific Research Applications

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and pyrrolidine moieties. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine is unique due to its specific combination of the piperidine and pyrrolidine rings connected via a phenylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

4-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine

InChI

InChI=1S/C16H24N2/c1-2-12-18(11-1)16-5-3-14(4-6-16)13-15-7-9-17-10-8-15/h3-6,15,17H,1-2,7-13H2

InChI Key

WCKNYJYQZGVMEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CC3CCNCC3

Origin of Product

United States

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